molecular formula C25H24N4O2S B11082046 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 483969-13-7

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11082046
CAS No.: 483969-13-7
M. Wt: 444.6 g/mol
InChI Key: JTILVISHPVQSOM-UHFFFAOYSA-N
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Description

2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide (molecular formula: C₂₅H₂₄N₄O₂S) is a synthetic triazole-derived acetamide compound. Its structure features a 1,2,4-triazole core substituted with a benzyl group at position 4, a phenoxymethyl group at position 5, and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methylphenyl group. Key structural identifiers include:

  • SMILES: CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4
  • InChIKey: JTILVISHPVQSOM-UHFFFAOYSA-N
  • Molecular Weight: 444.55 g/mol (monoisotopic mass: 444.1576) .

This compound belongs to a class of triazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties. Its synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides and alkylation/arylation steps, as observed in analogous compounds .

Properties

CAS No.

483969-13-7

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H24N4O2S/c1-19-10-8-9-15-22(19)26-24(30)18-32-25-28-27-23(17-31-21-13-6-3-7-14-21)29(25)16-20-11-4-2-5-12-20/h2-15H,16-18H2,1H3,(H,26,30)

InChI Key

JTILVISHPVQSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation and acylation reactions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : The introduction of electron-withdrawing groups (e.g., nitro in ) increases melting points due to enhanced intermolecular interactions.
  • Steric and Electronic Modifications : Bulky substituents (e.g., benzyl in the target compound) may reduce solubility but improve metabolic stability .

Key Observations :

  • Higher yields are associated with shorter reaction times and polar aprotic solvents (e.g., DMF) .
  • The target compound’s synthesis pathway remains unreported, but analogous methods suggest thiourea cyclization and nucleophilic substitution steps .

Biological Activity

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, which has gained attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H24N4O2S , and it features a complex structure that includes a triazole ring, a sulfanyl group, and an acetamide moiety. The structural representation is as follows:

  • Molecular Formula : C25H24N4O2S
  • SMILES : CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that compounds with triazole scaffolds exhibit significant anticancer properties. They may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC), leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Triazole derivatives have shown effectiveness against various bacterial strains. Their mechanism often involves disrupting cellular processes in bacteria, which can lead to cell death .
  • Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Case Studies and Research Findings

While specific literature on this exact compound is limited, related triazole derivatives have been extensively studied. Here are notable findings from related research:

StudyFindings
Anticancer Studies Triazole derivatives demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of key growth factors and enzymes .
Antimicrobial Activity A study evaluated the antimicrobial efficacy of triazoles against Staphylococcus aureus and Escherichia coli, revealing low MIC values comparable to standard antibiotics .
Inflammatory Response Research indicated that certain triazole compounds reduced inflammation in vitro by downregulating pro-inflammatory cytokines .

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